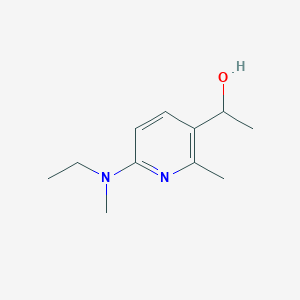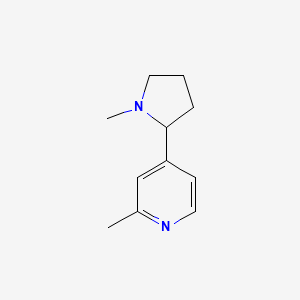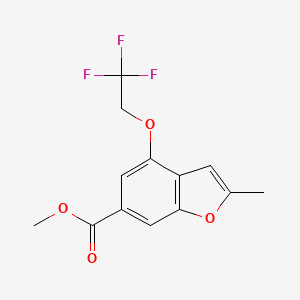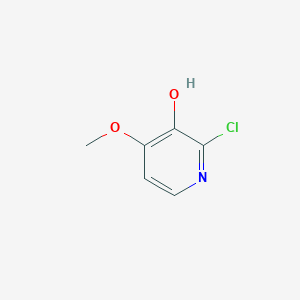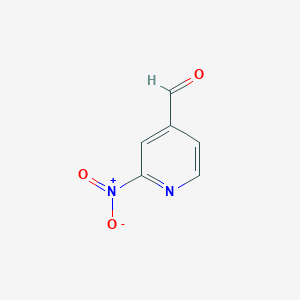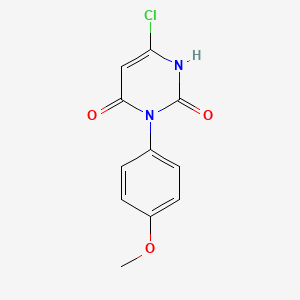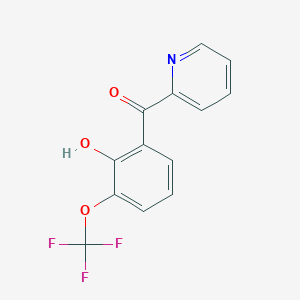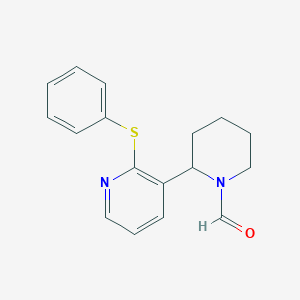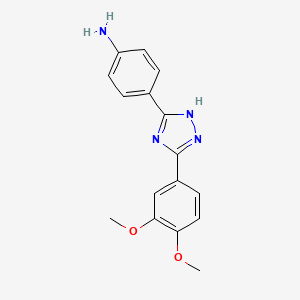
4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a triazole ring substituted with a 3,4-dimethoxyphenyl group and an aniline moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate nitrile to yield the triazole ring. The final step involves the coupling of the triazole derivative with aniline under suitable conditions, such as using a palladium-catalyzed Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
Thiazole Derivatives: Compounds with a five-membered ring containing sulfur and nitrogen, known for their diverse biological activities.
Uniqueness
4-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is unique due to its specific substitution pattern and the presence of both a triazole ring and an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C16H16N4O2 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC 名称 |
4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |
InChI |
InChI=1S/C16H16N4O2/c1-21-13-8-5-11(9-14(13)22-2)16-18-15(19-20-16)10-3-6-12(17)7-4-10/h3-9H,17H2,1-2H3,(H,18,19,20) |
InChI 键 |
UWUZZYYMKAEMPH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11812090.png)
